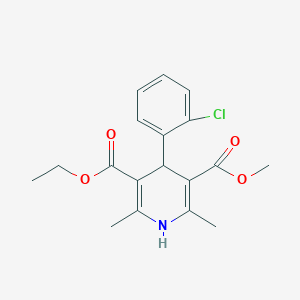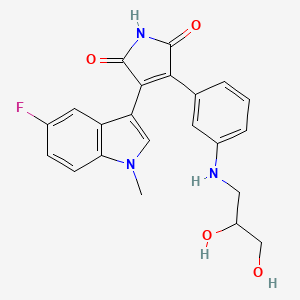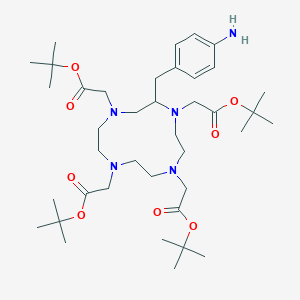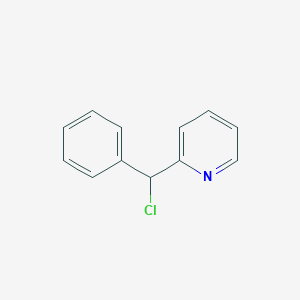
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H14O3S2 and a molecular weight of 282.38 g/mol . This compound is characterized by the presence of a thiophene ring and a 4-methylbenzenesulfonate group, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of thiophene-3-ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of thiophene-3-yl ethyl derivatives.
Oxidation: Formation of thiophene-3-yl sulfoxides or sulfones.
Reduction: Formation of thiophene-3-yl ethyl derivatives with lower oxidation states.
Applications De Recherche Scientifique
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Similar structure but with the thiophene ring at the 2-position.
2-(Furan-3-yl)ethyl 4-methylbenzenesulfonate: Contains a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)ethyl 4-methylbenzenesulfonate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
2-thiophen-3-ylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-11-2-4-13(5-3-11)18(14,15)16-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHDVQBVJRUYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)

![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)






![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)

